

An In-depth Technical Guide to 1-(Bromomethyl)cyclohexene: Synthesis, Reactivity, and Applications

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Compound of Interest

Compound Name: 1-(Bromomethyl)cyclohexene

CAS No.: 37677-17-1

Cat. No.: B1274123

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Abstract

1-(Bromomethyl)cyclohexene is a versatile allylic bromide that serves as a pivotal building block in modern organic synthesis. Its unique structural features—a reactive bromomethyl group attached to a cyclohexene scaffold—endow it with a distinct reactivity profile, making it an invaluable intermediate for introducing the cyclohexenylmethyl moiety into complex molecules. This guide provides an in-depth technical overview of **1-(Bromomethyl)cyclohexene**, covering its fundamental physicochemical properties, synthesis, mechanistic aspects of its reactivity, and its application in the synthesis of high-value compounds, particularly within the pharmaceutical landscape. The content herein is curated for researchers, chemists, and drug development professionals seeking to leverage this reagent's potential in their synthetic endeavors.

Introduction and Strategic Importance

In the landscape of synthetic organic chemistry, allylic halides are premier electrophiles due to the resonance stabilization of the corresponding carbocation intermediates, which facilitates a

range of nucleophilic substitution reactions. **1-(Bromomethyl)cyclohexene** (CAS No: 37677-17-1) exemplifies this class of reagents. The strategic importance of this molecule lies in its ability to act as a versatile synthon for the construction of more complex molecular architectures. The cyclohexene ring provides conformational rigidity and lipophilicity, which are often desirable attributes in medicinal chemistry for modulating a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1] Understanding the core properties and reactivity of this compound is therefore essential for its effective application.

Physicochemical and Spectroscopic Properties

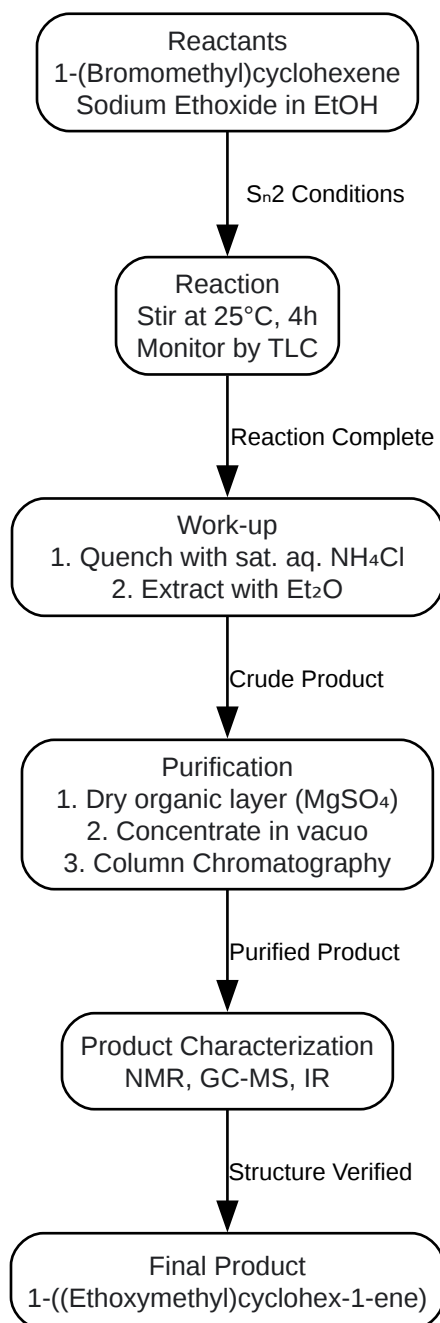
A comprehensive understanding of a reagent's physical properties is paramount for its safe handling, storage, and application in experimental design. The key properties of **1-(Bromomethyl)cyclohexene** are summarized below.

Property	Value	Source(s)
CAS Number	37677-17-1	
Molecular Formula	C ₇ H ₁₁ Br	[2]
Molecular Weight	175.07 g/mol	[2]
IUPAC Name	1-(bromomethyl)cyclohex-1-ene	[3]
Boiling Point	83-120 °C at 25 Torr	[4]
Density	1.287 g/cm ³ at 25 °C	[4]
Canonical SMILES	C1CCC(=CC1)CBr	[2][3]
Storage Temperature	0-8 °C	[4]

Spectroscopic data is critical for the unambiguous identification and quality control of the reagent. While specific spectra are dependent on the acquisition conditions, typical ¹H and ¹³C NMR chemical shifts can be predicted based on its structure, with characteristic signals for the vinylic proton, the methylene protons adjacent to the bromine, and the allylic and aliphatic protons of the cyclohexene ring.

Molecular Structure and Synthesis

The structure of **1-(Bromomethyl)cyclohexene** features a key allylic system where the C-Br bond is adjacent to the C=C double bond. This arrangement is fundamental to its reactivity.



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Caption: Workflow for a typical S_n2 reaction.

Step-by-Step Procedure:

- **Reaction Setup:** To a solution of sodium ethoxide (1.2 eq) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add **1-(Bromomethyl)cyclohexene** (1.0 eq) dropwise at room temperature.
 - **Expertise Note:** Using a slight excess of the nucleophile ensures complete consumption of the limiting electrophile. Anhydrous conditions are critical to prevent the hydrolysis of the ethoxide and the starting material.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
- **Work-up:** Once the reaction is complete, cool the mixture in an ice bath and carefully quench by adding saturated aqueous NH_4Cl solution. This neutralizes the excess sodium ethoxide.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product into diethyl ether (3 x 50 mL). The organic layers are combined.
 - **Trustworthiness Note:** Multiple extractions ensure quantitative recovery of the product from the aqueous phase.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel.
- **Characterization:** The structure and purity of the final product are confirmed by analytical techniques such as NMR spectroscopy and GC-MS. This final step validates the success of the synthesis.

Safety and Handling

1-(Bromomethyl)cyclohexene is a hazardous chemical and must be handled with appropriate safety precautions.

- Hazards: It is toxic if swallowed, causes skin irritation, and serious eye irritation. It may also cause respiratory irritation. GHS classifications also indicate it is a flammable liquid and toxic to aquatic life with long-lasting effects. [3]* Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid breathing vapors. Keep away from heat, sparks, and open flames. [5][6]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, typically refrigerated at 0-8 °C. [4][6]

Conclusion

1-(Bromomethyl)cyclohexene stands out as a highly valuable and versatile reagent in the synthetic chemist's toolbox. Its well-defined reactivity, governed by the principles of allylic systems, allows for predictable and efficient incorporation of the cyclohexenylmethyl group into a wide array of molecules. From fundamental nucleophilic substitutions to the construction of complex carbon skeletons via organometallic coupling, its applications are broad and impactful. A thorough understanding of its properties, synthetic routes, and reaction mechanisms, as detailed in this guide, is the key to unlocking its full potential in research, discovery, and development.

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